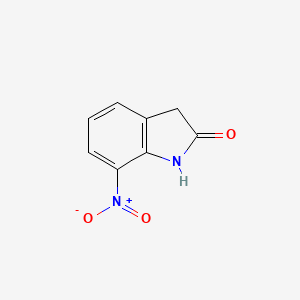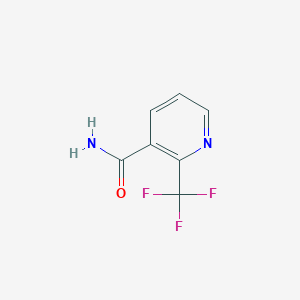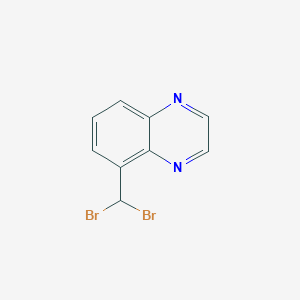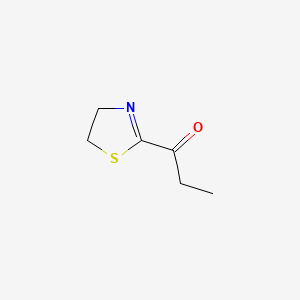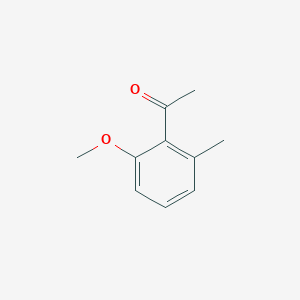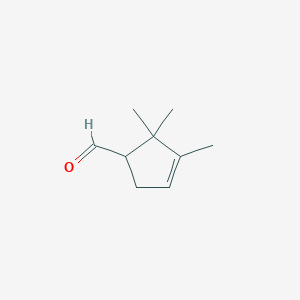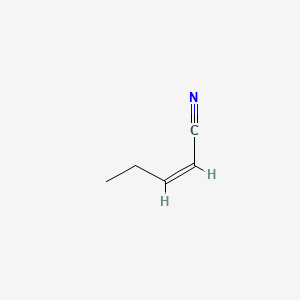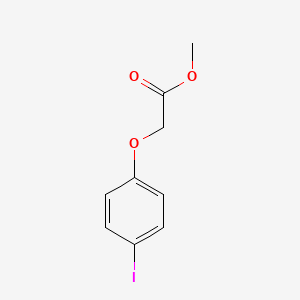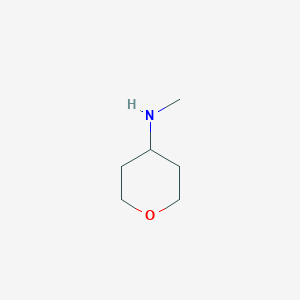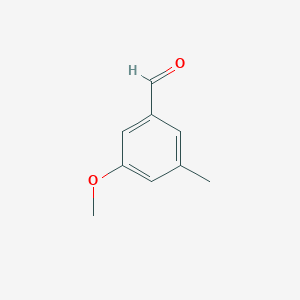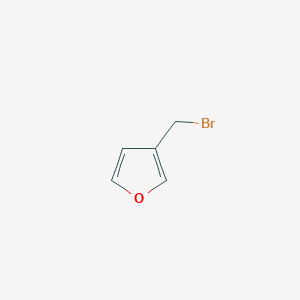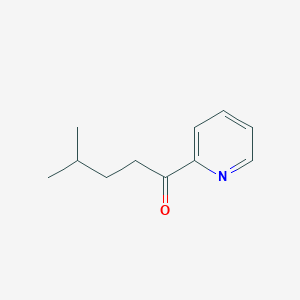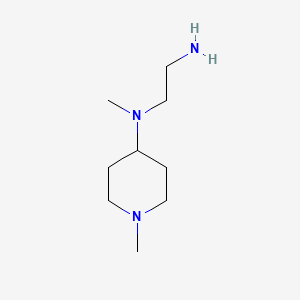
N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Packing and Molecular Interactions
The crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines is significantly influenced by C–H⋯N, C–H⋯π, and π⋯π interactions. These interactions contribute to the formation of linear chains and layered structures in the crystal packing, highlighting the importance of the relative disposition of pyridine and imine groups in these molecular structures (Lai, Mohr, & Tiekink, 2006).
Nitric Oxide Reactivity in Cu(II) Complexes
Cu(II) complexes with tetra- and pentadentate ligands exhibit specific nitric oxide reactivity patterns. The structural framework of these complexes significantly influences the mechanism of Cu(II) center reduction by nitric oxide. This study provides insights into the pivotal role of the ligand's structural flexibility in determining the pathway of interaction with nitric oxide (Kumar, Kalita, & Mondal, 2013).
DNA Binding and Cleavage Activity
Acyclic mono and binuclear Cu(II) complexes exhibit notable DNA binding and cleavage activities. The binding propensity of these complexes indicates an intercalative mode, with the cleavage of supercoiled DNA involving the formation of reactive oxygen species. This research underscores the potential of these complexes in studying DNA interactions and their applications in medicinal chemistry (Sundaravadivel, Muthusamy, & Varghese, 2013).
Thermal Expansion and Supramolecular Structures
The thermal expansion of certain molecular structures, such as N,N,N′,N′-tetrakis-[(1H,2,4-triazol-1-yl)methyl]-ethane-1,2-diamine, is anisotropic and negative in one direction. This characteristic, coupled with the formation of weak hydrogen bonds resembling a trellis, is crucial in understanding the thermal behavior and stability of these compounds (Zerrouki et al., 2016).
Propiedades
IUPAC Name |
N'-methyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-11-6-3-9(4-7-11)12(2)8-5-10/h9H,3-8,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWIQUHNQMPHKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-](/img/structure/B1312393.png)
![2-[1,1'-Biphenyl]-4-yl-1-ethanol](/img/structure/B1312398.png)
